![molecular formula C18H21ClN6O2 B2578290 7-(2-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 876708-36-0](/img/structure/B2578290.png)
7-(2-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
These compounds were successfully synthesized in three steps with high yields . Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC 50 values ranging from 29 to 59 µM .
Synthesis Analysis
The synthesis involved a solution of 4-chloro- 7H -Pyrrolo [2,3- d ]pyrimidine and of ethyl-4-aminobenzoate in 100 mL of absolute ethanol heated under reflux for 7 h .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of halogen atoms (such as fluorine, chlorine, bromine, or iodine) in their chemical structure .Chemical Reactions Analysis
The progress of the reaction was monitored using thin-layer chromatography (TLC) .Physical And Chemical Properties Analysis
Halogen atoms are strategically incorporated into the organic molecule to enhance its potency, selectivity, and pharmacological properties .Scientific Research Applications
Psychotropic Potential
Research indicates that derivatives of purine-2,6-dione, including those with structural similarities to the specified compound, demonstrate significant affinity and functional activity at various serotonin receptors. These activities suggest potential for treating neuropsychiatric disorders. For example, compounds with mixed 5-HT1A/5-HT2A/5-HT7 receptor ligand profiles have shown antidepressant-like effects and anxiolytic-like activities in animal models, underscoring their relevance for psychotropic drug development (Chłoń-Rzepa et al., 2013). Such findings provide a foundation for further research into the therapeutic potential of these compounds in mood and anxiety disorders.
Analgesic and Anti-inflammatory Properties
Further research explores the analgesic and anti-inflammatory properties of purine-2,6-dione derivatives. Compounds structurally related to the target molecule have demonstrated significant pain relief and anti-inflammatory effects in vivo, offering insights into novel analgesic agents. These effects were observed to be stronger than those of reference drugs, such as acetylic acid, in certain studies, highlighting the potential for new pain management therapies (Zygmunt et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 7-(2-chlorobenzyl)-3-methyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione are EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell signaling pathways, particularly those involved in cell growth and proliferation .
Mode of Action
This compound interacts with its targets by binding to the active sites of these enzymes . This binding inhibits the enzymatic activity, leading to disruption of the signaling pathways they are involved in .
Biochemical Pathways
The compound affects several biochemical pathways due to its multi-targeted nature . By inhibiting EGFR, Her2, VEGFR2, and CDK2, it disrupts pathways involved in cell growth, proliferation, and angiogenesis . This leads to downstream effects such as cell cycle arrest and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include induction of cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a downregulation of anti-apoptotic protein Bcl-2 .
Future Directions
properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN6O2/c1-22-7-9-24(10-8-22)17-20-15-14(16(26)21-18(27)23(15)2)25(17)11-12-5-3-4-6-13(12)19/h3-6H,7-11H2,1-2H3,(H,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZCGCWFKIXRJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.